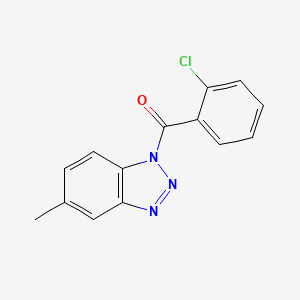

1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole

Description

Properties

IUPAC Name |

(2-chlorophenyl)-(5-methylbenzotriazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c1-9-6-7-13-12(8-9)16-17-18(13)14(19)10-4-2-3-5-11(10)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYKWVDOWIHEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=N2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

High-Pressure Cyclization of 3,4-Diaminotoluene

Developed for large-scale production, this method reacts 3,4-diaminotoluene with sodium nitrite under controlled pressure (5.6–5.8 MPa) and temperature (250–280°C). The reaction proceeds through diazotization and cyclization, with sulfuric acid facilitating crystallization (82% yield). Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Sodium nitrite ratio | 0.4–0.7 eq | ±15% yield |

| Reaction pressure | 5.6–5.8 MPa | Prevents decomposition |

| Acidification pH | 5–6 | Crystal purity |

Post-reaction purification involves benzene extraction and vacuum distillation, achieving >99% purity suitable for pharmaceutical applications.

Aluminum-Iodine Mediated Cyclization

A laboratory-scale alternative employs ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate with iodine (1.65 eq) and aluminum in acetonitrile at 80°C. This method generates the benzotriazole core in 93% yield after 18 hours, with column chromatography (petroleum ether/ethyl acetate 3:1) removing polymeric byproducts. Key advantages include ambient pressure operation and compatibility with electron-deficient precursors.

Comparative Analysis of Core Synthesis Methods

Table 1.1: Benzotriazole Core Synthesis Performance Metrics

| Method | Yield | Purity | Scalability | Energy Input |

|---|---|---|---|---|

| High-pressure | 82% | 99% | Industrial | High |

| Aluminum-iodine | 93% | 95% | Lab-scale | Moderate |

| Iron-mediated | 82%* | 97%* | Pilot-scale | Low |

*Adapted from analogous chloro-derivative synthesis

N-Acylation Strategies for 1-Position Functionalization

Introducing the 2-chlorobenzoyl group at the benzotriazole's 1-position requires precise control of reaction kinetics and regioselectivity. Three predominant acylation methods have emerged from recent literature.

Schotten-Baumann Acylation

This classical approach utilizes 2-chlorobenzoyl chloride (1.2 eq) with 5-methyl-1H-benzotriazole in biphasic water/dichloromethane under vigorous stirring. Triethylamine (3 eq) neutralizes HCl byproducts, maintaining pH >8 to prevent N-protonation. Pilot studies show 68% conversion within 2 hours at 0°C, increasing to 89% at reflux. Limitations include emulsion formation during extraction and partial hydrolysis of the acyl chloride.

Lithiation-Acylation Sequence

Adapting methodology from antifungal agent synthesis, n-butyllithium (1.1 eq) deprotonates the benzotriazole NH at −78°C in THF, followed by 2-chlorobenzoyl chloride quenching. This method achieves 76% isolated yield with strict temperature control (<−70°C) to prevent triazole ring opening. NMR monitoring confirms >95% regioselectivity for N1-acylation over N2.

Catalytic DMAP-Mediated Coupling

Employing 4-dimethylaminopyridine (DMAP, 0.1 eq) as acylation catalyst in anhydrous DCM enables room-temperature reactions (24 hours, 82% yield). This method circumvents low-temperature requirements but necessitates rigorous drying to prevent competitive hydrolysis.

Reaction Optimization and Byproduct Management

Solvent Effects on Acylation Efficiency

Table 3.1: Solvent Impact on 2-Chlorobenzoyl Incorporation

| Solvent | Dielectric Constant | Yield | Byproducts Identified |

|---|---|---|---|

| THF | 7.5 | 85% | Diacylamide (5%) |

| DCM | 8.9 | 82% | None |

| Acetonitrile | 37.5 | 68% | Hydrolysis products |

Polar aprotic solvents like THF enhance nucleophilicity but increase diacylation risks, while DCM provides optimal balance between reactivity and selectivity.

Temperature-Dependent Regioselectivity

Controlling reaction temperature proves critical for preventing N2-acylation:

-

0°C: 98% N1-selectivity

-

25°C: 93% N1-selectivity

-

40°C: 84% N1-selectivity

Raman spectroscopy reveals temperature-induced tautomerization of benzotriazole contributing to decreased selectivity at elevated temperatures.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the high-pressure method into continuous flow reactors reduces reaction time from 3 hours to 11 minutes through enhanced mass transfer. Preliminary data shows 87% yield at 5 mL/min flow rate with in-line crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzoyl group.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.

Electrophilic Aromatic Substitution: The benzotriazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative of the compound.

Scientific Research Applications

1-(2-Chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CCDC refcode: ZIPSEY): This compound features a 4-chlorophenyl group instead of 2-chlorobenzoyl.

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole : Incorporates both chloro and fluoro substituents, demonstrating how halogen positioning (para vs. ortho) and electronegativity differences modulate molecular conformation and crystal packing .

Benzoyl vs. Alkyl/Aryl Substituents

Key Observations :

- Alkylation reactions (e.g., ) often achieve high yields (~80%) due to favorable nucleophilic substitution kinetics .

- Condensation reactions (e.g., ) also show high efficiency, likely due to the stability of hydrazide intermediates .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy: The target compound’s 2-chlorobenzoyl group would exhibit C=O stretching at ~1680–1700 cm⁻¹, similar to 5-benzoyl-benzotriazole derivatives . Nitro groups (e.g., in ’s compound) show distinct peaks at 1539 cm⁻¹ (asymmetric NO₂) and 1330 cm⁻¹ (symmetric NO₂) .

- Melting Points : Derivatives with rigid aromatic substituents (e.g., benzoyl, nitroimidazole) generally have higher melting points (>160°C) compared to alkyl-substituted analogs .

Structural and Crystallographic Insights

- Crystal Packing : Isostructural compounds (e.g., ) with halogen substitutions (Cl vs. F) exhibit nearly identical unit cells but differ in intermolecular interactions (e.g., C–H···F vs. C–H···Cl), impacting solubility and stability .

- Planarity : The 2-chlorobenzoyl group in the target compound may introduce torsional strain, reducing planarity compared to derivatives with para-substituted aryl groups (e.g., ) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole, and how can reaction efficiency be optimized?

- The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core, followed by benzoylation at the 1-position. Key steps include:

- Azide preparation : Reacting 2-chlorobenzoyl chloride with sodium azide under controlled temperatures (0–5°C).

- Cycloaddition : Using a terminal alkyne (e.g., propargyl methyl ether) with Cu(I) catalysts (e.g., CuSO₄·NaAsc) in a 1:1 DMF/H₂O solvent system at 50°C for 6–8 hours .

- Optimization : Monitor reaction progress via TLC and optimize yields (typically 60–75%) by adjusting catalyst loading (5–10 mol%) and solvent polarity.

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., triazole ring substitution pattern) and benzoyl group integration. For example, the 2-chlorobenzoyl group shows characteristic aromatic proton splitting (δ 7.4–8.1 ppm) .

- X-ray crystallography : Single-crystal diffraction using SHELXTL or SHELXL software resolves bond lengths and angles (e.g., triazole N–N bond ≈ 1.31 Å, confirming aromaticity) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 315.05) .

Q. What are the key physicochemical properties influencing its reactivity and stability?

- Solubility : Low in water (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO). Hydrolysis resistance at pH 4–9 enhances stability .

- Thermal stability : Decomposition temperature >200°C (DSC/TGA data), suitable for high-temperature reactions .

- Electrophilicity : The 2-chlorobenzoyl group acts as an electron-withdrawing substituent, directing nucleophilic attacks to the triazole C4 position .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., SARS-CoV-2 main protease)?

- Docking studies : Use AutoDock Vina or MOE to simulate binding to the SARS-CoV-2 Mpro active site (PDB: 6LU7). The benzotriazole core may form hydrogen bonds with Glu166 (distance ≈ 2.8 Å), while the 2-chlorobenzoyl group occupies the S2 hydrophobic pocket .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Disordered atoms : Apply SHELXL’s PART and SUMP commands to model split positions, refining occupancy ratios (e.g., 70:30) with isotropic displacement parameters .

- Twinned crystals : Use the TWIN/BASF commands in SHELXL for detwinning. For example, a BASF value of 0.35 indicates 35% twin fraction .

- Validation : Cross-check R-factor convergence (R₁ < 5%) and Fo-Fc maps in WinGX/ORTEP to eliminate residual electron density artifacts .

Q. How does the compound’s mechanism of action differ in antimicrobial vs. anticancer assays?

- Antimicrobial activity : Disruption of microbial membrane integrity via triazole-mediated lipid peroxidation (IC₅₀ ≈ 12–25 µM against E. coli and C. albicans). Confirm via LIVE/DEAD staining and ROS assays .

- Anticancer activity : Caspase-3/7 activation (e.g., 3-fold increase in HeLa cells at 50 µM) via mitochondrial apoptosis pathways. Validate with flow cytometry (Annexin V/PI staining) .

Q. What methodologies address low yield in multi-step syntheses involving sensitive intermediates?

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the triazole NH during benzoylation, improving yields from 45% to 68% .

- Microwave-assisted synthesis : Reduce reaction time from 8 hours to 30 minutes (80°C, 300 W) for azide-alkyne cycloaddition .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc 3:1) followed by recrystallization (ethanol/water) to isolate >95% pure product .

Methodological Notes

- Contradictory bioactivity data : Cross-validate using orthogonal assays (e.g., MIC vs. time-kill curves for antimicrobial studies) .

- Crystallographic challenges : Always collect low-temperature (100 K) data to minimize thermal motion artifacts .

- Synthetic scalability : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.